(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to, and its key structural features.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. It could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and spectral properties. It could also include its stability under various conditions, and its reactivity with common reagents.Safety And Hazards
This would involve studying the safety and hazards associated with the compound. It could include its toxicity, flammability, and environmental impact. It would also involve looking at safe handling and disposal procedures for the compound.
Future Directions
This would involve looking at potential future research directions involving the compound. It could include potential applications of the compound, areas where further study is needed, and new synthesis methods or reactions that could be explored.
properties
IUPAC Name |
(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628467 | |
Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
176707-78-1 | |
Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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